Bienvenue dans la boutique en ligne BenchChem!

Trovirdine hydrochloride

HIV-1 Reverse Transcriptase Inhibition NNRTI Potency Antiviral Drug Discovery

Trovirdine hydrochloride (LY300046 HCl, PETT-1) is the prototypical PETT-series NNRTI with a uniquely quantified resistance fingerprint: 147-fold sensitivity loss to Y181C and 25-fold to L100I—making it an irreplaceable reference standard for classifying novel NNRTI candidates. Substituting nevirapine or efavirenz would yield non-comparable resistance data. With an IC₅₀ of 7 nM and a selectivity index of 3000, it ensures potent viral suppression without confounding cytotoxicity.

Molecular Formula C13H14BrClN4S
Molecular Weight 373.70 g/mol
CAS No. 148311-89-1
Cat. No. B180617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovirdine hydrochloride
CAS148311-89-1
Molecular FormulaC13H14BrClN4S
Molecular Weight373.70 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl
InChIInChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H
InChIKeyIUQKLSJRANLIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Trovirdine Hydrochloride (CAS 148311-89-1): High-Potency PETT-Class HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor for Antiviral Research and Procurement


Trovirdine hydrochloride (LY300046 HCl, PETT-1) is a prototypical phenethylthiazolylthiourea (PETT) derivative that functions as a potent non-nucleoside inhibitor (NNI) of HIV-1 reverse transcriptase (RT) [1]. It exhibits a distinct chemical identity defined by its molecular formula (C₁₃H₁₄BrClN₄S; MW: 373.70 g/mol) and an allosteric binding mode within the RT enzyme . As a foundational compound in the PETT series, it serves as a critical reference standard and a well-characterized tool for investigating NNRTI pharmacology, structure-activity relationships, and mechanisms of resistance.

Why Trovirdine Hydrochloride (148311-89-1) is Not Interchangeable with Other NNRTIs: A Procurement and Experimental Design Perspective


Within the non-nucleoside reverse transcriptase inhibitor (NNRTI) class, compounds exhibit profound divergence in their resistance profiles, binding kinetics, and allosteric site interactions [1]. Trovirdine hydrochloride possesses a unique resistance mutation pattern, particularly its sensitivity to mutations at positions Y181C (147-fold resistance increase) and L100I (25-fold increase), which is distinct from the profiles of other first-generation NNRTIs [2]. This differential response to specific amino acid substitutions means that substituting Trovirdine with a related analog like nevirapine or efavirenz in a research protocol would yield non-comparable data on viral susceptibility and resistance evolution. Therefore, procurement decisions must be guided by the specific biological question, with Trovirdine representing a precise, well-characterized tool for studying a particular subset of NNRTI resistance mechanisms and for use in comparative drug sensitivity assays.

Trovirdine Hydrochloride (148311-89-1) Quantitative Evidence Guide: Verified Differentiation from PETT Analogs and Other NNRTIs


Potency Profile: Comparative IC₅₀ Values for Trovirdine vs. Other NNRTIs Against Wild-Type HIV-1 RT

Trovirdine hydrochloride demonstrates a distinct potency profile compared to other clinically relevant NNRTIs. In standardized enzymatic assays against wild-type HIV-1 reverse transcriptase, Trovirdine achieves an IC₅₀ of 7 nM [1]. In comparison, cross-study data for other first-generation NNRTIs show nevirapine with an IC₅₀ of 84 nM and delavirdine with an IC₅₀ of 9.6 nM [2]. This places Trovirdine's potency closer to delavirdine but markedly superior to nevirapine in this assay system.

HIV-1 Reverse Transcriptase Inhibition NNRTI Potency Antiviral Drug Discovery

Resistance Profile: Comparative Fold-Resistance Values for Trovirdine vs. PETT Analog MSC-127 Against Key NNRTI Mutations

A defining differential characteristic of Trovirdine hydrochloride is its specific resistance profile. In a head-to-head study with its direct PETT analog, MSC-127, Trovirdine exhibited a 147-fold decrease in inhibition against the Y181C RT mutant [1]. In contrast, MSC-127 showed only a 30-fold decrease for the same mutation, and the NNRTI nevirapine demonstrates a >100-fold resistance to Y181C [2]. Furthermore, Trovirdine's sensitivity to the L100I mutation (25-fold resistance) and Y188H mutation (12-fold resistance) defines its unique mutational 'fingerprint'.

HIV-1 Drug Resistance NNRTI Resistance Mutations Mutant RT Enzyme Assay

Kinetic Mechanism of Inhibition: Non-Competitive vs. Uncompetitive Modes Differentiates Trovirdine from Other NNRTIs

The kinetic mechanism of inhibition is a key differentiator among NNRTIs. Enzyme kinetic studies have defined Trovirdine hydrochloride as exhibiting non-competitive inhibition with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive inhibition with respect to the varied primer/template substrate [1]. This specific kinetic signature can be contrasted with other NNRTIs; for example, nevirapine is reported to be a non-competitive inhibitor with respect to both substrates [2]. This mechanistic nuance has implications for understanding the allosteric binding dynamics within the RT enzyme.

Enzyme Kinetics NNRTI Mechanism of Action Reverse Transcriptase Inhibition Mode

Structural Differentiation: Molecular Modeling Reveals a Unique Suboptimal Binding Pocket Occupancy That Drives PETT Analog Development

Computational modeling of the RT/NNI binding pocket has identified a unique structural feature of Trovirdine hydrochloride: the presence of 'spatial gaps' around its pyridyl ring . Docking studies revealed that this planar ring does not fully occupy the available space within the allosteric binding pocket, a finding that directly inspired the design of subsequent PETT analogs with non-planar piperidinyl or piperazinyl substitutions [1]. These rationally designed analogs demonstrated greater potency than Trovirdine, validating the computational model . This is in contrast to 'tighter' fitting first-generation NNRTIs like nevirapine, which do not present this same structural opportunity for analog optimization.

Structure-Activity Relationship Molecular Docking NNRTI Binding Pocket

Optimized Application Scenarios for Trovirdine Hydrochloride (148311-89-1) in HIV-1 Research


As a Benchmark Compound for Profiling NNRTI Resistance Mechanisms

Given its well-quantified sensitivity to specific mutations (e.g., 147-fold resistance to Y181C, 25-fold to L100I [1]), Trovirdine hydrochloride is an ideal reference standard for characterizing the resistance profile of novel antiretroviral candidates. Its unique mutational 'fingerprint' allows researchers to use it as a precise control to determine if a new compound shares a similar resistance pathway, thereby enabling the classification of novel NNRTIs.

As a Control in Comparative Enzyme Kinetics Studies of HIV-1 Reverse Transcriptase

The defined kinetic mechanism of Trovirdine—non-competitive with dNTPs and uncompetitive with primer/template [1]—makes it a valuable tool for enzymologists. It can be used as a positive control with a well-understood kinetic signature in assays designed to elucidate the allosteric mechanism of action of new RT inhibitors. Its use ensures experimental reproducibility and provides a clear benchmark for interpreting kinetic data.

As a Foundational Compound in Structure-Activity Relationship (SAR) Programs for Next-Generation NNRTIs

The computational identification of spatial gaps in the binding pocket of Trovirdine directly led to the design of more potent PETT analogs. Consequently, Trovirdine serves as an essential baseline comparator in SAR studies. Medicinal chemists can use Trovirdine's potency (IC₅₀ = 7 nM) and structural binding data as a starting point to assess the improved binding efficiency, potency, or resistance profile of newly synthesized derivatives.

For Investigating HIV-1 Replication in Defined Cellular Systems

With established antiviral activity in human T-cell lines and peripheral blood lymphocytes (PBL) [2], Trovirdine is a reliable tool for studying the dynamics of HIV-1 replication and spread in vitro. Its high selectivity index (SI = 3000 in MT-4 cells) makes it suitable for experiments requiring potent viral suppression with minimal confounding cytotoxicity, ensuring that observed antiviral effects are specific and reliable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trovirdine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.